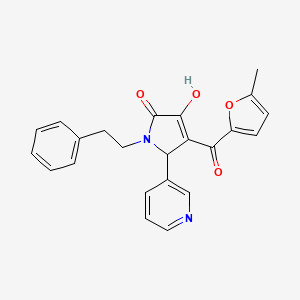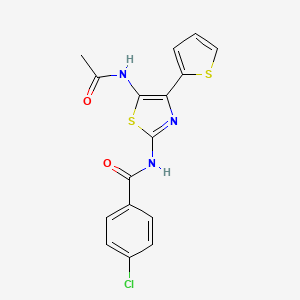![molecular formula C24H20F2N2OS2 B12147325 2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12147325.png)
2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Compound Description : 2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with the following structural formula:
C19H18F2N2OS2
. - Brief Overview : This compound belongs to the class of benzothienopyrimidines and exhibits interesting pharmacological properties. It has been investigated for its potential applications in various fields.
Preparation Methods
- Synthetic Routes : The synthetic route to prepare this compound involves several steps, including the introduction of the difluorobenzyl and sulfanyl groups. Detailed reaction mechanisms are beyond the scope of this summary, but it typically starts from commercially available starting materials.
- Reaction Conditions : Specific reaction conditions, reagents, and catalysts used during synthesis can vary. Researchers have explored different strategies to optimize yields and purity.
- Industrial Production : While industrial-scale production methods are proprietary, the compound can be synthesized in the laboratory using established protocols.
Chemical Reactions Analysis
- Reactivity : This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like peracids or metal oxides.
- Reduction : Reducing agents such as hydrides (e.g., LiAlH₄).
- Substitution : Nucleophilic substitution reactions using appropriate leaving groups.
- Major Products : The specific products formed depend on the reaction conditions. Isolated intermediates and final products are essential for further research.
Scientific Research Applications
- Chemistry : Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
- Biology : Investigations into its biological activity, such as enzyme inhibition or receptor binding.
- Medicine : Preliminary studies explore its therapeutic potential (e.g., as an antiviral or anticancer agent).
- Industry : Possible applications in materials science or as a precursor for other compounds.
Mechanism of Action
- Targets : The compound likely interacts with specific protein targets or cellular pathways.
- Pathways : Further research is needed to elucidate the precise mechanism by which it exerts its effects.
Comparison with Similar Compounds
- Uniqueness : Its unique structural features distinguish it from related compounds.
- Similar Compounds : Other benzothienopyrimidines, such as 2-[5-(3-chloro-4-methylphenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one and 2-[(2,6-difluorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one , share similar structural motifs.
Remember that this compound’s applications and properties are still actively researched, and new findings may emerge
Properties
Molecular Formula |
C24H20F2N2OS2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H20F2N2OS2/c1-14-9-11-15(12-10-14)28-23(29)21-16-5-2-3-8-20(16)31-22(21)27-24(28)30-13-17-18(25)6-4-7-19(17)26/h4,6-7,9-12H,2-3,5,8,13H2,1H3 |
InChI Key |
OCUXQBRLNAOPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=CC=C4F)F)SC5=C3CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12147243.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147246.png)
![5-(4-Chlorophenyl)-4-[(2,6-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B12147252.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147259.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12147276.png)
![[2-imino-10-methyl-5-oxo-1-(2-phenylethyl)(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(2-methoxyethyl)carboxamide](/img/structure/B12147281.png)


![methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12147298.png)
![ethyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12147308.png)
![5-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12147310.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147312.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12147316.png)
